molecular formula C11H14N2O2 B1313674 (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate CAS No. 256397-59-8

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate

Cat. No.: B1313674
CAS No.: 256397-59-8
M. Wt: 206.24 g/mol
InChI Key: OKQRQQGVLMVAKQ-JTQLQIEISA-N
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Description

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features an indane core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a carbamate moiety makes it a versatile intermediate for further chemical modifications.

Scientific Research Applications

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as indanone derivatives.

    Amination: The indanone derivative undergoes amination to introduce the amino group at the 5-position.

    Reduction: The resulting compound is then reduced to form the dihydroindane structure.

    Carbamoylation: Finally, the compound is treated with methyl isocyanate to introduce the carbamate group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the dihydroindane structure.

    Substitution: The amino group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and carbamate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate: The enantiomer of the compound, which may have different biological activities.

    5-Amino-2,3-dihydro-1H-inden-2-yl acetate: A structurally similar compound with an acetate group instead of a carbamate.

    5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate: Another derivative with a methanesulfonate group.

Uniqueness

(S)-Methyl 5-amino-2,3-dihydro-1H-inden-2-ylcarbamate is unique due to its specific chiral configuration and the presence of both an amino group and a carbamate moiety. This combination of features makes it a valuable intermediate for the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

methyl N-[(2S)-5-amino-2,3-dihydro-1H-inden-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)13-10-5-7-2-3-9(12)4-8(7)6-10/h2-4,10H,5-6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQRQQGVLMVAKQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H]1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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